コパニリシブ
概要
説明
コパニリブは、アルファおよびデルタアイソフォームに対して優先的な活性を持つ、選択的なパンクラスIホスホイノシチド3キナーゼ(PI3K)阻害剤です。 これは、少なくとも2つの以前の全身療法を受けている成人の再発性濾胞性リンパ腫の治療に主に使用されます . コパニリブは、アリコパというブランド名で販売されており、静脈内投与されます .
科学的研究の応用
Copanlisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the treatment of various hematological malignancies, including follicular lymphoma, marginal zone lymphoma, and diffuse large B-cell lymphoma . Copanlisib has shown synergistic effects when combined with other targeted agents, such as venetoclax, in B- and T-cell lymphoma models . Additionally, it is being investigated for its potential use in treating endometrial cancer, cholangiocarcinoma, and non-Hodgkin lymphoma .
作用機序
コパニリブは、細胞増殖と生存に関与するPI3Kシグナル伝達経路を阻害することによって、その効果を発揮します . これは、悪性B細胞に発現するPI3K-アルファおよびPI3K-デルタアイソフォームを主に標的とします . これらのアイソフォームを阻害することにより、コパニリブはアポトーシスを介して腫瘍細胞死を誘導し、初代悪性B細胞株の増殖を阻害します . この薬の分子標的は、B細胞悪性腫瘍でしばしば過剰発現するPI3Kアイソフォームです .
類似の化合物との比較
コパニリブは、PI3K-デルタ選択的阻害剤であるイデラリシブなどの他のPI3K阻害剤と比較されます . イデラリシブとは異なり、コパニリブは複数のPI3Kアイソフォームを標的とし、B細胞およびT細胞悪性腫瘍の両方で、より幅広いパターンのがん前臨床活性を提供します . 他の類似の化合物には、PI3Kアイソフォームも標的とするが、選択性プロファイルが異なる、デュベリシブとウムブラリシブが含まれます . コパニリブの複数のPI3Kアイソフォームを阻害する独自の能力は、さまざまな血液悪性腫瘍の治療のための貴重な治療オプションになります .
生化学分析
Biochemical Properties
Copanlisib is an inhibitor of PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines .
Cellular Effects
Copanlisib has shown in vitro dose-dependent antitumor activity in the vast majority of the models . It has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .
Molecular Mechanism
The molecular mechanism of Copanlisib involves the inhibition of the PI3K pathway. PI3K, a lipid kinase, activates downstream signaling pathways involved in cell survival and growth . Copanlisib, being a PI3K inhibitor, disrupts these signaling pathways, thereby inducing tumor cell death and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, enhanced efficacy outcomes can result from prolonged duration of Copanlisib therapy in patients with relapsed/refractory MZL . Long-term Copanlisib treatment is tolerable and leads to durable responses .
Dosage Effects in Animal Models
The observed in vitro activity of Copanlisib was confirmed in vivo using the human JEKO1 MCL xenograft model . Animals treated with Copanlisib experienced a reduction in the tumor growth compared with the control group .
Metabolic Pathways
Copanlisib is involved in the PI3K signaling pathway, which is common in both indolent and aggressive forms of malignant lymphoma . Dysregulation of this pathway is often associated with these types of cancers .
Transport and Distribution
Copanlisib is administered intravenously . The intravenous route of administration and intermittent dosing schedule of Copanlisib may support a favorable tolerability profile over continually administered oral alternatives .
Subcellular Localization
The subcellular localization of Copanlisib is related to its inhibition of the PI3K pathway. PI3K is a lipid kinase that activates downstream signaling pathways involved in cell survival and growth . Therefore, Copanlisib, being a PI3K inhibitor, would be expected to localize where PI3K is found in the cell .
準備方法
化学反応の分析
コパニリブは、酸化、水酸化、酸化脱アルキル化、還元、およびN-酸化を含むさまざまな化学反応を受けます . これらの反応に使用される一般的な試薬には、安定な付加体を形成することで反応性の求電子剤を捕捉するのに役立つ、メトキシアミンとシアン化カリウムが含まれます . これらの反応から生成される主な生成物には、アルデヒドやイミニウムイオンなどのいくつかの第I相代謝物が含まれます .
科学研究の応用
コパニリブは、化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています。 これは、濾胞性リンパ腫、境界域リンパ腫、びまん性大細胞型B細胞リンパ腫などのさまざまな血液悪性腫瘍の治療に使用されます . コパニリブは、B細胞およびT細胞リンパ腫モデルにおいて、ベネトクラックスなどの他の標的化薬剤と組み合わせて、相乗効果を示しました . さらに、子宮内膜癌、胆管癌、非ホジキンリンパ腫の治療における潜在的な使用について調査されています .
類似化合物との比較
Copanlisib is compared with other PI3K inhibitors, such as idelalisib, which is a PI3K-delta selective inhibitor . Unlike idelalisib, copanlisib targets multiple PI3K isoforms, providing a broader pattern of preclinical antitumor activity in both B- and T-cell malignancies . Other similar compounds include duvelisib and umbralisib, which also target PI3K isoforms but have different selectivity profiles . Copanlisib’s unique ability to inhibit multiple PI3K isoforms makes it a valuable therapeutic option for treating various hematological malignancies .
特性
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDSXOGIBMAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145728 | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1032568-63-0 | |
Record name | Copanlisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPANLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。